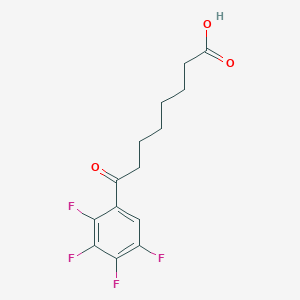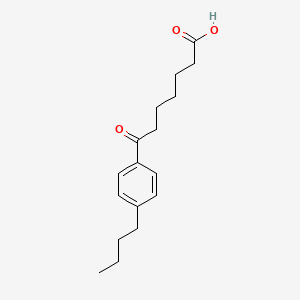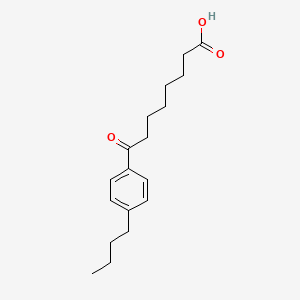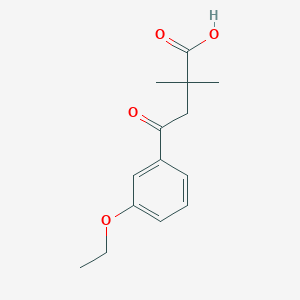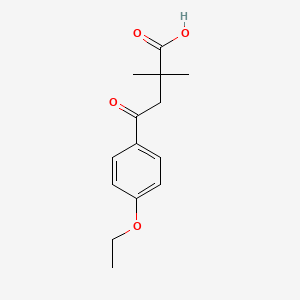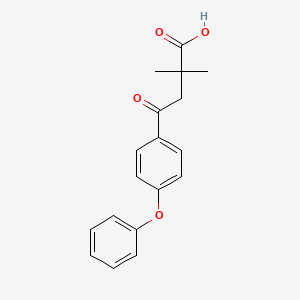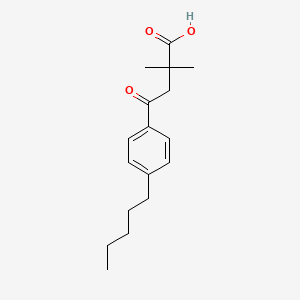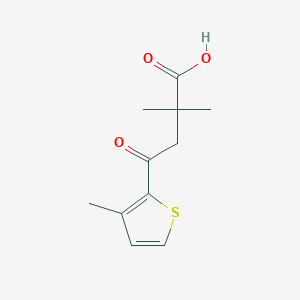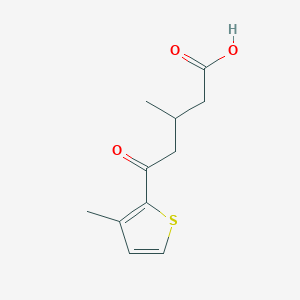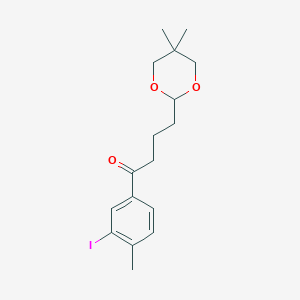
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone
描述
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone is a synthetic organic compound characterized by its unique structural features, including a dioxane ring and an iodo-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone typically involves multiple steps:
-
Formation of the Dioxane Ring: : The initial step involves the formation of the 1,3-dioxane ring. This can be achieved through the acid-catalyzed cyclization of a diol with an aldehyde or ketone. For instance, 2,2-dimethyl-1,3-propanediol can react with acetone in the presence of an acid catalyst to form 5,5-dimethyl-1,3-dioxane.
-
Iodination of the Phenyl Group: : The next step involves the iodination of a suitable phenyl precursor. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the phenyl ring.
-
Coupling Reaction: : The final step involves coupling the dioxane ring with the iodinated phenyl group. This can be achieved through a Friedel-Crafts acylation reaction, where the dioxane derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Industrial Production Methods
Industrial production of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the dioxane ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the butyrophenone moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
-
Substitution: : The iodine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In organic synthesis, 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the dioxane ring and the iodo-substituted phenyl group can impart unique biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, including advanced materials and agrochemicals. Its reactivity and structural features make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxane ring can enhance the compound’s stability and bioavailability, while the iodo group can facilitate interactions with specific biological targets.
相似化合物的比较
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-chloro-4’-methylbutyrophenone: Similar structure but with a chlorine atom instead of iodine.
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-bromo-4’-methylbutyrophenone: Similar structure but with a bromine atom instead of iodine.
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluoro-4’-methylbutyrophenone: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone imparts unique reactivity compared to its chloro, bromo, and fluoro analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions in both chemical and biological contexts.
This detailed overview provides a comprehensive understanding of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23IO3/c1-12-7-8-13(9-14(12)18)15(19)5-4-6-16-20-10-17(2,3)11-21-16/h7-9,16H,4-6,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKGBMIRIJSHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646068 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-15-8 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360714.png)
![4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360717.png)
![7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360720.png)
